molecular formula C23H26N4 B15022378 N-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine

N-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine

Cat. No.: B15022378
M. Wt: 358.5 g/mol
InChI Key: QHHWVCVQPTYAHV-UHFFFAOYSA-N
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Description

N-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

The synthesis of N-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with substituted benzyl bromides or chlorides in the presence of a base such as potassium hydroxide in a solvent like dimethyl sulfoxide at elevated temperatures . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit angiogenesis and promote apoptosis in cancer cells . The compound’s interaction with DNA and other cellular components plays a crucial role in its biological effects.

Comparison with Similar Compounds

N-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine can be compared with other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

    Metronidazole: A bactericidal agent.

What sets this compound apart is its unique structure, which imparts a broad spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H26N4

Molecular Weight

358.5 g/mol

IUPAC Name

N-[2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]cyclohexanamine

InChI

InChI=1S/C23H26N4/c1-3-9-18(10-4-1)22-17-27-21-14-8-7-13-20(21)25-23(27)26(22)16-15-24-19-11-5-2-6-12-19/h1,3-4,7-10,13-14,17,19,24H,2,5-6,11-12,15-16H2

InChI Key

QHHWVCVQPTYAHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCN2C(=CN3C2=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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